molecular formula C7H2BrCl2N3 B13656603 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine

Cat. No.: B13656603
M. Wt: 278.92 g/mol
InChI Key: DTAUKJRNFMKSHV-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a high-value chemical building block in pharmaceutical research and development, specifically recognized for its role in exploring new therapeutic agents . The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active molecules . This particular derivative serves as a versatile intermediate for the synthesis of potential CXCR2 antagonists, a promising class for treating inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer . The strategically placed bromine and chlorine atoms on the core structure provide distinct handles for systematic structural modifications via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling efficient exploration of structure-activity relationships (SAR) during lead optimization . Researchers utilize this compound to create diverse libraries of pyrido[3,4-d]pyrimidine analogues for high-throughput screening, facilitating the discovery of more potent and selective drug candidates . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H2BrCl2N3

Molecular Weight

278.92 g/mol

IUPAC Name

6-bromo-2,4-dichloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H

InChI Key

DTAUKJRNFMKSHV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyrido[3,4-d]pyrimidine Core

A common synthetic route to this compound involves selective halogenation of a pyrido[3,4-d]pyrimidine core or its precursors. The process typically includes:

  • Starting Material: A pyrido[3,4-d]pyrimidine intermediate bearing reactive sites for halogen substitution.
  • Halogen Sources: Bromine for bromination at the 6-position and chlorine sources such as thionyl chloride or phosphorus oxychloride for chlorination at the 2- and 4-positions.
  • Reaction Conditions: Controlled temperature and solvent environment (e.g., polar aprotic solvents) to achieve regioselective halogenation without overreaction or degradation.

This method is supported by analogous procedures in related compounds such as 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine, where bromination and chlorination are performed sequentially or simultaneously under carefully optimized conditions.

Cyclocondensation and Functional Group Transformations

Another approach involves the cyclocondensation of aminopyridine or aminopyrimidine derivatives with carbon disulfide or other reagents to form the pyrimidine ring, followed by halogenation steps:

  • Cyclocondensation: Using 4-aminopyrimidine derivatives with carbon disulfide in the presence of bases like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) to form thioxopyrido[3,4-d]pyrimidine intermediates.
  • Halogenation: Subsequent chlorination of lactam moieties with thionyl chloride to introduce chlorine atoms at desired positions.
  • Bromination: Introduction of bromine at the 6-position either before or after chlorination, depending on the reactivity and stability of intermediates.

This multi-step sequence allows for the preparation of halogenated pyrido[3,4-d]pyrimidines with controlled substitution patterns and has been demonstrated in the synthesis of related analogues.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Cyclocondensation 4-Aminopyrimidine + Carbon disulfide, DBU, solvent (e.g., DMF) Formation of thioxopyrido[3,4-d]pyrimidine intermediate
2 Chlorination Thionyl chloride (SOCl2), catalytic DMF, reflux Introduction of chlorine atoms at 2- and 4-positions
3 Bromination Bromine (Br2) or N-bromosuccinimide (NBS), controlled temp Bromination at 6-position to yield this compound
4 Purification Crystallization, chromatography Isolation of pure target compound

Challenges and Considerations in Synthesis

  • Regioselectivity: Achieving selective halogenation at the 6-position for bromine and 2,4-positions for chlorine requires precise control of reaction conditions.
  • Solubility and Purification: Some intermediates exhibit low solubility, complicating purification steps and reducing yields.
  • Reactivity of Halogenated Intermediates: Halogenated pyrido[3,4-d]pyrimidines can be sensitive to hydrolysis or nucleophilic substitution, necessitating mild conditions during work-up and storage.
  • Catalyst and Ligand Effects: For subsequent functionalization, palladium-catalyzed cross-coupling reactions may be hindered by steric and electronic effects of halogens on the heterocyclic core.

Summary of Research Findings and Source Integration

  • The synthesis of this compound is closely related to methods used for analogous heterocycles such as 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine, where halogenation is a key step.
  • General synthetic strategies for pyrido[3,4-d]pyrimidines involve cyclocondensation of aminopyrimidines and subsequent functional group transformations including halogenation.
  • Detailed synthetic routes include the use of thionyl chloride for chlorination and bromine or NBS for bromination, with attention to reaction conditions to optimize yield and purity.
  • Challenges such as regioselectivity, purification, and reactivity of intermediates are well documented and require careful optimization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .

Scientific Research Applications

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Structural Analogues in the Pyrido[3,4-d]pyrimidine Family
Compound Name Substituents Molecular Formula Key Applications/Challenges References
6-Imidazolyl-2-thioxopyrido[3,4-d]pyrimidin-4-one 6-imidazolyl, 2-thioxo C₁₀H₆N₆OS Undesired byproduct in synthesis of 6-bromo derivatives; lower reactivity in cross-coupling
4-Amino-6-imidazolyl-pyrido[3,4-d]pyrimidine 6-imidazolyl, 4-amino C₁₀H₈N₇ Intermediate for CXCR2 antagonists; limited solubility
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 6-benzyl, 2,4-dichloro C₁₄H₁₂Cl₂N₃ Explored in kinase inhibitors; reduced electrophilicity due to saturated ring

Key Observations :

  • Halogen vs.
  • Saturation Effects : Hydrogenated derivatives (e.g., tetrahydropyrido[4,3-d]pyrimidines) show lower electrophilicity, limiting their utility in metal-catalyzed reactions .
Pyrazolo[3,4-d]pyrimidine Analogues
Compound Name Substituents Molecular Formula Biological Activity References
4-Chloro-6-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(4-Cl-C₆H₄) C₁₁H₇Cl₂N₄ Potent anti-Trypanosoma cruzi activity (IC₅₀ = 0.32 µM)
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 1,6-CH₃ C₇H₆BrClN₄ High metabolic stability (100% remaining after 60 min in liver microsomes)

Key Observations :

  • Antiparasitic Activity : Pyrazolo[3,4-d]pyrimidines with 4-chloro and aryl substituents (e.g., 4-chlorophenyl) demonstrate superior activity against T. cruzi compared to pyrido[3,4-d]pyrimidines, likely due to enhanced membrane permeability .
Thieno[2,3-d]pyrimidine and Oxazolo[4,5-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Key Properties References
6-Bromo-4-chlorothieno[2,3-d]pyrimidine 6-Br, 4-Cl C₆H₂BrClN₂S High electrophilicity for Suzuki couplings; used in material science
6-Bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine 6-Br, 2-(piperidinylmethyl) C₁₂H₁₄N₃OBr CNS drug candidate; ^13C NMR δ 34.0–170.8 ppm

Key Observations :

  • Electrophilicity: Thieno[2,3-d]pyrimidines exhibit comparable reactivity to pyrido analogues but with sulfur-enhanced π-stacking in crystallography .

Medicinal Chemistry :

  • The 6-bromo substituent in pyrido[3,4-d]pyrimidines is critical for designing CXCR2 antagonists, though competing reactivity requires careful optimization .
  • Pyrazolo[3,4-d]pyrimidines outperform pyrido analogues in antiparasitic activity due to better selectivity profiles (e.g., compound 44, SI > 200) .

Biological Activity

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure characterized by bromine and chlorine substituents on a pyrido[3,4-d]pyrimidine core, which contributes to its unique properties and potential therapeutic applications. Its molecular formula is C7H2BrCl2N3, with a molecular weight of 278.92 g/mol.

Chemical Structure and Properties

The structural integrity of this compound allows it to interact with various biological targets. The presence of halogen atoms enhances its reactivity and binding affinity towards enzymes and receptors involved in critical cellular processes.

PropertyValue
Molecular FormulaC7H2BrCl2N3
Molecular Weight278.92 g/mol
CAS Number1234616-70-6
Structural FeaturesBromine and Chlorine substituents on the pyridopyrimidine core

Anticancer Properties

Research indicates that this compound exhibits anti-cancer activity by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that this compound can inhibit fibroblast growth factor receptors (FGFR) and other tyrosine kinases, making it a candidate for anticancer therapies. The inhibition of these pathways is crucial as they are often dysregulated in various cancers.

Key Findings:

  • Inhibition of Kinases: The compound has been shown to inhibit specific kinases that are critical for tumor growth.
  • Preclinical Models: Derivatives of this compound have demonstrated significant tumor growth inhibition in preclinical models.

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can block substrate access or alter the activity of these biomolecules:

  • Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Alteration of Signaling Pathways: By interacting with kinases, it can modulate signaling pathways associated with cancer progression.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects . Research has indicated that derivatives of this compound possess significant anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2,4-Dichloropyrido[2,3-d]pyrimidineLacks bromine substituentServes as a precursor for further halogenation
5-Methyl-6-(methyl(3,4,5-trimethoxyphenyl)amino)pyrido[2,3-d]pyrimidineAdditional methyl and methoxy groupsEnhanced activity against dihydrofolate reductase
6-(2,6-Dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-oneContains a phenyl groupDifferent target specificity related to kinase inhibition

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity: A study demonstrated that derivatives of this compound significantly inhibited tumor growth in various cancer cell lines (IC50 values < 40 nM) .
  • Anti-inflammatory Studies: Research highlighted the anti-inflammatory properties of this compound through its interaction with inflammatory mediators .
  • Kinase Inhibition Studies: Investigations into the binding affinity of this compound revealed its potential as an inhibitor of critical kinases involved in cancer progression .

Q & A

Q. What are the common synthetic routes for 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, pyrido[3,4-d]pyrimidine derivatives can be prepared by reacting halogenated precursors (e.g., bromomalonaldehyde) with pyrimidine intermediates under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd(PPh₃)₄ may enhance coupling efficiency. Reaction temperature (80–120°C) and stoichiometric ratios of halogens (Br vs. Cl) significantly impact yields, with excess halogenation leading to by-products .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural validation involves multi-spectroscopic analysis:
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions via chemical shifts (e.g., Br and Cl substituents cause deshielding).
  • X-ray crystallography : Resolves bond angles and crystallographic packing (see analogous pyrido[2,3-d]pyrimidine structures in Acta Crystallographica reports) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₇H₃BrCl₂N₃: ~316.84) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for halogen-substituted pyridopyrimidines under cross-coupling conditions?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency often arise from steric hindrance or electronic effects. For this compound:
  • Electronic factors : The electron-withdrawing Cl groups at positions 2 and 4 reduce electron density at the Br site, slowing oxidative addition. Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance reactivity.
  • Steric effects : Steric crowding at position 6 (Br) may require microwave-assisted heating to accelerate reactions .

Q. How can computational modeling predict the pharmacological potential of this compound?

  • Methodological Answer :
  • Docking studies : Compare the compound’s structure to known kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines targeting EGFR). Software like AutoDock Vina evaluates binding affinities to active sites.
  • ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity. The bromo and chloro substituents may increase lipophilicity, requiring formulation optimization for bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound while minimizing impurities?

  • Methodological Answer : Key issues include halogen scrambling and dimerization. Mitigation strategies:
  • Stepwise halogenation : Introduce Br and Cl sequentially to control regioselectivity.
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 254 nm UV detection) .

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